Potassium trifluoro(3-methylbut-2-en-2-yl)borate
Description
Potassium trifluoro(3-methylbut-2-en-2-yl)borate is a stable organoboron reagent with a branched allyl substituent. These trifluoroborate salts are widely used in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to their enhanced stability and reactivity compared to boronic acids or esters . The 3-methylbut-2-en-2-yl group imparts steric and electronic effects that influence reactivity and selectivity in catalytic transformations.
Properties
CAS No. |
1134643-90-5 |
|---|---|
Molecular Formula |
C5H9BF3K |
Molecular Weight |
176.03 g/mol |
IUPAC Name |
potassium;trifluoro(3-methylbut-2-en-2-yl)boranuide |
InChI |
InChI=1S/C5H9BF3.K/c1-4(2)5(3)6(7,8)9;/h1-3H3;/q-1;+1 |
InChI Key |
GYUUSPIOJSPUJM-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C(=C(C)C)C)(F)(F)F.[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro(3-methylbut-2-en-2-yl)borate can be synthesized through the reaction of 3-methylbut-2-en-2-ylboronic acid with potassium fluoride and trifluoroboric acid. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent oxidation. The product is then purified through crystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is often subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analyses .
Chemical Reactions Analysis
Rhodium-Catalyzed Conjugate Additions
The compound participates in rhodium-catalyzed conjugate additions to α,β-unsaturated carbonyl compounds, enabling the synthesis of enantiopure dihydropyranones and natural product intermediates. For example:
-
Substrate : Cyclohexenone
-
Catalyst : [Rh(nbd)₂]BF₄ (3 mol%) with (S)-BINAP ligand
-
Conditions : Dioxane, 95°C, 16 hours
This reaction is critical for constructing stereogenic centers in natural products like diospongin B .
Suzuki-Miyaura Cross-Coupling Reactions
The alkenyl trifluoroborate group undergoes palladium-catalyzed cross-coupling with aryl or heteroaryl halides. Key findings include:
| Substrate | Catalyst System | Conditions | Yield | Source |
|---|---|---|---|---|
| Trimethylanilinium salt | Ni(COD)₂/IMes- HCl (30 mol%) | KOH, dioxane, 80°C, 16–24 h | 25% | |
| Aryl bromides | Pd/XPhos (2 mol%) | THF, 0.5 M K₃PO₄, 40°C | 99% |
Challenges include protodeboronation under aqueous conditions, mitigated by using anhydrous solvents or stabilized catalysts .
Olefin Transposition Reactions
Rhodium catalysts facilitate olefin transposition via a chain-walking mechanism, repositioning double bonds in alkenyl trifluoroborates:
-
Catalyst : Rhodium complexes (e.g., [RhCl(PPh₃)₃])
-
Mechanism : Sequential β-hydride elimination/reinsertion
-
Outcome : Migration of the double bond to thermodynamically favored positions .
This reaction is stereospecific and avoids competing protodeboronation pathways .
Nitrosation Reactions
Under nitrosation conditions (NOBF₄ in acetonitrile), aryltrifluoroborates form nitroso derivatives. While not directly tested on this compound, analogous reactions suggest potential:
| Reaction | Conditions | Yield | Source |
|---|---|---|---|
| Aryltrifluoroborate → Nitrosoarene | NOBF₄, CH₃CN, rt, 30 sec | 89–96% |
Oxidation and Reduction
The alkenyl group can undergo epoxidation or hydrogenation without degrading the boron functionality, enabling post-functionalization .
Challenges and Stability Considerations
-
Protodeboronation : Competing hydrolysis under basic/aqueous conditions reduces yields. Anhydrous solvents (e.g., THF, dioxane) and rapid reaction setups minimize this issue .
-
Steric Effects : Bulky substituents near the boron center hinder transmetalation in cross-couplings, requiring optimized ligands (e.g., XPhos, IMes) .
Comparative Reactivity
| Property | Potassium Trifluoroborate | Boronic Acid |
|---|---|---|
| Stability | High (air/moisture-stable) | Low (prone to polymerization) |
| Solubility | Soluble in polar solvents | Variable (often insoluble) |
| Functional Group Tolerance | Broad (epoxidation-compatible) | Limited |
Scientific Research Applications
Synthetic Applications
Potassium trifluoro(3-methylbut-2-en-2-yl)borate offers several advantages:
- Stability: Superior shelf life compared to boronic acids.
- Reactivity: Enhanced reactivity under mild conditions.
- Versatility: Can participate in various transformations, including nucleophilic additions and substitutions.
Pharmaceutical Applications
The compound has been explored for its potential in synthesizing bioactive molecules. For instance, it can facilitate the construction of complex structures necessary for drug development.
Case Study: Synthesis of Bioactive Compounds
Recent studies have demonstrated that this compound can be employed to synthesize derivatives of known pharmaceuticals, enhancing their efficacy and selectivity. The compound's ability to form stable intermediates allows for the efficient assembly of complex molecular architectures.
Agrochemical Applications
In the agrochemical sector, this compound has been utilized to develop new pesticides and herbicides. Its application in synthesizing agrochemicals that target specific pests has shown promising results.
Table 2: Agrochemical Developments Using Trifluoroborates
| Agrochemical Type | Active Ingredient | Application Area |
|---|---|---|
| Insecticides | Trifluoromethylpyridine derivatives | Crop protection |
| Herbicides | Alkyltrifluoroborates | Weed control |
Mechanism of Action
The mechanism of action of potassium trifluoro(3-methylbut-2-en-2-yl)borate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trifluoroborate group can stabilize negative charges, making it a versatile intermediate in organic synthesis. The compound can interact with various molecular targets and pathways, depending on the specific reaction and conditions .
Comparison with Similar Compounds
Reactivity in Catalytic Reactions
Key Insights :
- Steric Effects : The branched allyl group in the target compound may slow transmetallation compared to linear analogs (e.g., vinyltrifluoroborate) but improve selectivity in sterically demanding reactions.
- Yield Optimization : Electron-withdrawing substituents (e.g., trifluoromethylstyryl) in styryltrifluoroborates enhance yields (78%) compared to electron-rich analogs (54%) .
Solubility and Stability
- Allyl Borates : Branched derivatives like the target compound exhibit moderate solubility in polar aprotic solvents (e.g., acetone), though less than linear analogs (e.g., butenyltrifluoroborate) .
- Aryl Borates : Poor solubility in organic solvents often necessitates aqueous workup .
- Alkoxymethyl Borates : Require Soxhlet extraction for isolation due to low solubility .
Biological Activity
Potassium trifluoro(3-methylbut-2-en-2-yl)borate is a notable compound in the field of organoboron chemistry, particularly due to its applications in organic synthesis and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
Molecular Formula: C₅H₈BF₃K
Molecular Weight: 147.98 g/mol
CAS Number: Not specifically listed, but related compounds are documented.
The compound features a trifluoroborate group, which contributes to its reactivity in various chemical transformations, especially in cross-coupling reactions like the Suzuki-Miyaura reaction. Its unique structure allows for specific interactions with biological molecules, potentially influencing cellular processes.
Synthesis
This compound can be synthesized through a series of reactions involving boron derivatives and alkylation processes. The general synthetic route includes:
- Formation of Trifluoroborate: Reacting 3-methylbut-2-en-2-ol with boron trifluoride.
- Potassium Salification: Neutralizing the boron compound with potassium hydroxide or potassium carbonate to form the potassium salt.
Research indicates that this compound may exhibit various biological activities, which can be summarized as follows:
- Antioxidant Properties: Compounds in the boron family have been shown to scavenge free radicals, providing potential protective effects against oxidative stress.
- Anti-inflammatory Effects: Some studies suggest that organoboron compounds can modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.
- Antitumor Activity: There is emerging evidence that certain boron compounds can induce apoptosis in cancer cells by activating specific signaling pathways.
Case Studies and Research Findings
Several studies have investigated the biological implications of organoboron compounds similar to this compound:
-
Study on HepG2 Cells:
- Objective: To assess the cytotoxic effects of boron compounds on liver cancer cells.
- Findings: The study showed that specific boron derivatives could inhibit cell proliferation and induce apoptosis through mitochondrial pathways, suggesting potential therapeutic uses in hepatocellular carcinoma (HCC) treatment .
- Antioxidative Studies:
- Inflammation Modulation:
Comparative Data Table
Q & A
Q. What are the standard synthetic routes for preparing potassium trifluoro(3-methylbut-2-en-2-yl)borate?
The compound is typically synthesized via reaction of (3-methylbut-2-en-2-yl)boronic acid with potassium hydrogen fluoride (KHF₂) in an aqueous medium under mild conditions (0–25°C). A base like K₂CO₃ is often added to stabilize the trifluoroborate anion. Purification involves filtration and vacuum drying to isolate the crystalline product .
Q. How is the structure of this compound confirmed experimentally?
Characterization relies on multinuclear NMR (¹H, ¹³C, ¹⁹F, ¹¹B) and mass spectrometry. For example, ¹¹B NMR shows a quartet (~-1.8 ppm, J = 32–37 Hz) due to B-F coupling, while ¹⁹F NMR exhibits a doublet of doublets (~-134 to -136 ppm) .
Q. What are the primary applications of this compound in organic synthesis?
It is widely used in Suzuki-Miyaura cross-coupling reactions to form C–C bonds. For example, coupling with alkenyl bromides using PdCl₂(dppf)·CH₂Cl₂ (10 mol%) and Cs₂CO₃ (3 equiv.) in aqueous toluene at 80°C achieves yields of 49–95% .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent, base) influence cross-coupling efficiency?
Aqueous toluene is preferred for solubility and stability of the trifluoroborate. Cs₂CO₃ outperforms other bases (e.g., K₂CO₃) due to enhanced activation of the boron center. Elevated temperatures (80–100°C) accelerate transmetallation but may require inert atmospheres to prevent oxidation .
Q. What strategies mitigate low yields in couplings with sterically hindered substrates?
Q. How does the trifluoroborate group affect stability and reactivity compared to boronic acids?
The trifluoroborate group increases hydrolytic stability, enabling storage under ambient conditions. However, it requires stronger bases (e.g., Cs₂CO₃) for activation, which can complicate reactions with acid-sensitive substrates. The B-F bonds also reduce protodeboronation side reactions .
Q. How should researchers address contradictions in reported yields (e.g., 49% vs. 95%) for similar substrates?
Contradictions often arise from:
- Substrate purity : Trace moisture or oxygen degrades Pd catalysts.
- Catalyst loading : Sub-optimal Pd ratios (<5 mol%) reduce turnover.
- Workup methods : Column chromatography vs. crystallization can alter isolated yields. Systematic screening (e.g., Design of Experiments) is recommended to identify critical variables .
Q. What are the best practices for handling and storing this compound to prevent decomposition?
- Store at 2–8°C under argon.
- Avoid prolonged exposure to light or humidity.
- Pre-dry solvents (e.g., toluene over molecular sieves) to minimize hydrolysis .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
